molecular formula C6H13NO2 B12419109 L-Isoleucine-13C6,d10,15N

L-Isoleucine-13C6,d10,15N

Cat. No.: B12419109
M. Wt: 148.184 g/mol
InChI Key: AGPKZVBTJJNPAG-JIFBZMLASA-N
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Description

L-Isoleucine-13C6,d10,15N is a labeled form of the essential amino acid L-isoleucine. This compound is characterized by the incorporation of stable isotopes: carbon-13 (13C), deuterium (d10), and nitrogen-15 (15N). These isotopic labels make it particularly useful in various scientific research applications, including metabolic studies, protein synthesis investigations, and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucine-13C6,d10,15N involves the incorporation of isotopic labels into the L-isoleucine molecule. This process typically starts with the synthesis of labeled precursors, which are then used in the biosynthesis of L-isoleucine. The reaction conditions often involve the use of specific enzymes and controlled environments to ensure the accurate incorporation of the isotopes.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of microorganisms that have been genetically engineered to incorporate the isotopic labels into L-isoleucine. This method ensures high yield and purity of the labeled compound, making it suitable for various research applications.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine-13C6,d10,15N undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: Replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction could produce alcohols or amines.

Scientific Research Applications

L-Isoleucine-13C6,d10,15N is widely used in scientific research due to its labeled isotopes. Some key applications include:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the pathways of amino acids in living organisms.

    Medicine: Utilized in the development of new drugs and in pharmacokinetic studies to understand drug metabolism.

    Industry: Applied in the production of labeled compounds for various industrial processes, including the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Isoleucine-13C6,d10,15N involves its incorporation into proteins and other biomolecules. The labeled isotopes allow researchers to track the movement and transformation of L-isoleucine within biological systems. This tracking is facilitated by techniques such as mass spectrometry and NMR spectroscopy, which can detect the specific isotopic labels.

Comparison with Similar Compounds

L-Isoleucine-13C6,d10,15N is unique due to its combination of carbon-13, deuterium, and nitrogen-15 labels. Similar compounds include:

    L-Leucine-13C6,15N: Another labeled amino acid used in similar research applications.

    L-Valine-13C5,15N: A labeled form of L-valine, used in metabolic studies and protein synthesis investigations.

These compounds share similar applications but differ in their specific isotopic labels and the amino acids they represent. The unique combination of labels in this compound makes it particularly valuable for detailed metabolic and structural studies.

Biological Activity

L-Isoleucine-13C6,d10,15N is a stable isotope-labeled form of the essential amino acid L-isoleucine, which plays a critical role in various biological processes. This article explores its biological activity, mechanisms of action, and applications in research and clinical settings.

Overview of L-Isoleucine

L-Isoleucine is one of the branched-chain amino acids (BCAAs), essential for protein synthesis and various metabolic processes. It is classified as a nonpolar hydrophobic amino acid and is crucial for muscle metabolism, immune function, and energy production. The isotopic labeling (with deuterium, carbon-13, and nitrogen-15) enhances its utility in metabolic studies and structural biology.

Biological Activity

1. Metabolic Role:
L-Isoleucine is involved in several metabolic pathways, including:

  • Protein Synthesis: It serves as a building block for proteins and aids in muscle repair and growth.
  • Energy Production: Isoleucine can be catabolized to provide energy during periods of fasting or intense exercise.
  • Regulation of Blood Sugar Levels: It plays a role in glucose metabolism, potentially influencing insulin sensitivity.

2. Mechanisms of Action:
The biological activity of this compound can be attributed to its interaction with various enzymes and receptors:

  • Aminoacyl-tRNA Synthetase Interaction: L-Isoleucine binds to aminoacyl-tRNA synthetases, facilitating protein translation.
  • Influence on Signaling Pathways: It may modulate pathways involving mTOR (mechanistic target of rapamycin), which is essential for cell growth and metabolism.

Case Studies

Study 1: Metabolic Tracing
A study utilized this compound to trace metabolic pathways in muscle tissues. The results indicated that labeled isoleucine was effectively incorporated into proteins during muscle recovery, highlighting its role in muscle metabolism .

Study 2: Enzyme Activity
Research demonstrated that L-Isoleucine affects the activity of branched-chain alpha-keto acid dehydrogenase (BCKDH), an enzyme critical for BCAA catabolism. The presence of the labeled compound enhanced the understanding of substrate interactions within this pathway .

Applications

This compound is widely used in:

  • Metabolomics: Its isotopic labeling allows for precise tracking of metabolic changes in various biological systems.
  • NMR Spectroscopy: The compound serves as a standard for nuclear magnetic resonance studies aimed at understanding protein dynamics and interactions .
  • Clinical Research: Investigating the effects of BCAAs on conditions like diabetes and muscle wasting disorders.

Data Tables

Property Value
Molecular FormulaC₆H₁₃D₁₀N₁₅O₂
Molecular Weight148.18 g/mol
Isotope Composition13C (6), D (10), 15N (1)
Purity≥ 98%
Biological Activity Description
Protein SynthesisEssential for muscle repair
Energy ProductionCatabolized during fasting
Blood Sugar RegulationInfluences insulin sensitivity

Properties

Molecular Formula

C6H13NO2

Molecular Weight

148.184 g/mol

IUPAC Name

(2S,3S)-2-(15N)azanyl-2,3,4,4,5,5,5-heptadeuterio-3-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1D3,2+1D3,3+1D2,4+1D,5+1D,6+1,7+1

InChI Key

AGPKZVBTJJNPAG-JIFBZMLASA-N

Isomeric SMILES

[2H][13C@@]([13C](=O)O)([13C@@]([2H])([13C]([2H])([2H])[2H])[13C]([2H])([2H])[13C]([2H])([2H])[2H])[15NH2]

Canonical SMILES

CCC(C)C(C(=O)O)N

Origin of Product

United States

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